molecular formula C19H21FN2O3S B2654362 N-(3-fluoro-4-morpholinophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide CAS No. 439112-46-6

N-(3-fluoro-4-morpholinophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide

Cat. No. B2654362
CAS RN: 439112-46-6
M. Wt: 376.45
InChI Key: SXMLEUWVPAEQAC-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups, including a morpholine ring, a fluoro group, a methoxy group, and a sulfanyl group. These functional groups could potentially give the compound a variety of interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholine ring, a six-membered ring containing an oxygen and a nitrogen, is a notable feature .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the fluoro group might make the compound more electrophilic, or electron-seeking .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the morpholine ring could make it more soluble in polar solvents .

Scientific Research Applications

Pharmaceutical Applications N-(3-fluoro-4-morpholinophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide has been investigated for its potential in pharmacological and medicinal chemistry. One study explored the cytotoxic activity of sulfonamide derivatives, including morpholinophenyl variations, against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. These compounds showed promise as anticancer agents, with specific derivatives demonstrating potent activity (Ghorab et al., 2015). Another research area focuses on the development of novel hydrogen sulfide-releasing molecules, such as GYY4137, which exhibit vasodilator and antihypertensive properties, providing insights into the cardiovascular applications of hydrogen sulfide (Li et al., 2008).

Materials Science and Chemistry In the field of materials science, research has been conducted on the synthesis and application of novel compounds for the inhibition of corrosion in metals. For instance, Mannich bases, including those with morpholinophenyl groups, have been studied for their effectiveness in protecting mild steel from corrosion in acidic environments. These studies highlight the importance of molecular structure on corrosion inhibition efficiency (Nasser & Sathiq, 2017).

Biochemical Research On a biochemical level, derivatives of N-(3-fluoro-4-morpholinophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide have been utilized in studies investigating their binding interactions with DNA and proteins. This research is crucial for understanding the molecular mechanisms of drug action and for the development of new therapeutic agents (Raj, 2020).

Environmental and Analytical Applications Furthermore, derivatives of this compound have been evaluated for their use in environmental and analytical chemistry, such as in the development of fluorescence sensors for the detection of organophosphorus pesticides. This application is significant for environmental monitoring and ensuring food safety (Wu et al., 2019).

Mechanism of Action

Without specific context (such as whether this compound is used as a drug, a catalyst, a polymer, etc.), it’s difficult to predict its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “N-(3-fluoro-4-morpholinophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide” would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. It could potentially be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

N-(3-fluoro-4-morpholin-4-ylphenyl)-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-24-15-3-5-16(6-4-15)26-13-19(23)21-14-2-7-18(17(20)12-14)22-8-10-25-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMLEUWVPAEQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-morpholinophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide

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